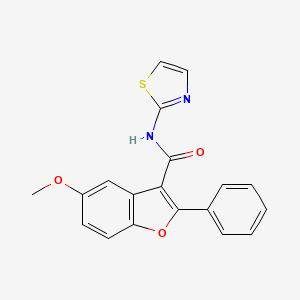

5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide

Description

Properties

IUPAC Name |

5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c1-23-13-7-8-15-14(11-13)16(18(22)21-19-20-9-10-25-19)17(24-15)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBBXASPLWZNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehyde with thiourea to form the benzofuran ring, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: The biological applications of this compound are vast. It has been studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Its interaction with various biological targets makes it a candidate for drug development.

Medicine: In the medical field, 5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide has shown promise in preclinical studies for its antitumor and cytotoxic properties. Its ability to modulate biological pathways makes it a potential therapeutic agent for cancer treatment.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

This contrasts with Compound 77, where benzo[1,3]dioxole introduces rigid aromaticity but reduces solubility . The thiazole moiety in the target compound offers hydrogen-bonding capability, similar to the oxadiazole in 571158-78-6, though the latter’s indazole group may confer stronger π-π stacking .

Synthetic Accessibility :

- The target compound’s carboxamide linkage is synthetically tractable via standard coupling reagents, as demonstrated in for analogous structures. However, steric hindrance from the phenyl and thiazole groups may require optimized conditions (e.g., HATU/DIPEA) .

Biological Relevance :

- While direct activity data for the target compound is unavailable, 454677-37-3 and 571158-78-6 highlight the importance of heterocyclic diversity in modulating biological targets. For example, thiourea derivatives often exhibit antimicrobial activity, whereas oxadiazole-indazole hybrids are explored in oncology .

Methodological Considerations

- Crystallographic Analysis : Tools like SHELX are critical for resolving the 3D structure of such compounds, particularly to confirm the orientation of the thiazole ring relative to the benzofuran core.

- Computational Modeling : Multiwfn can elucidate charge distribution and frontier molecular orbitals, aiding in the prediction of reactivity and binding modes.

Biological Activity

5-Methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core with a methoxy group, a thiazole moiety, and a phenyl ring. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |

| Compound 10 | A-431 (anti-Bcl-2) | 1.98 ± 1.22 |

| Compound 13 | Jurkat & A-431 | < Doxorubicin |

The structure–activity relationship (SAR) studies suggest that the presence of the thiazole ring and specific substitutions on the phenyl ring are crucial for enhancing cytotoxicity .

The mechanism of action for thiazole-containing compounds often involves interaction with key proteins involved in cell survival and proliferation. Molecular dynamics simulations have shown that these compounds can bind to proteins like Bcl-2 through hydrophobic interactions, which may lead to apoptosis in cancer cells .

Study on Anticancer Potential

In a study focusing on the anticancer potential of benzofuran derivatives, it was found that certain substitutions significantly enhanced their efficacy against glioblastoma and melanoma cell lines. The presence of electron-donating groups like methoxy at specific positions on the phenyl ring increased activity .

Antimicrobial Activity

Beyond anticancer properties, benzofuran derivatives have also demonstrated antimicrobial activity. For example, compounds with similar structures showed inhibition zones against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| VIIg | B. subtilis | 24 |

| VIIh | S. aureus | 13 |

This suggests that modifications in the structure can lead to enhanced antimicrobial properties as well .

Q & A

Basic: What are the recommended synthetic routes for 5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Amide bond formation : Coupling the benzofuran-3-carboxylic acid derivative with 2-aminothiazole using carbodiimide reagents (e.g., EDC∙HCl) in anhydrous chloroform under argon. Catalysts like 4-DMAP may enhance reaction efficiency .

- Functional group protection : Methoxy and phenyl groups are introduced via Friedel-Crafts alkylation or Suzuki coupling prior to carboxamide formation.

- Key variables : Reaction time (48–72 hours), solvent polarity (chloroform vs. THF), and stoichiometric ratios (e.g., 1:1.2 acid/amine) critically affect purity and yield. Column chromatography (silica gel, toluene/EtOAc with 2% AcOH) is recommended for purification .

Advanced: How can X-ray crystallography resolve structural ambiguities in analogs of this compound?

Methodological Answer:

X-ray crystallography using SHELXL software is pivotal for confirming bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between the thiazole N and amide H). For example:

- Hydrogen bonding : Centrosymmetrical dimers formed via N–H⋯N interactions stabilize crystal packing .

- Validation : Compare experimental data (e.g., bond lengths: C=O ~1.21 Å, C–N ~1.34 Å) with DFT-calculated geometries. SHELXPRO can interface with refinement tools for macromolecular analogs .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify methoxy (δ ~3.8 ppm), benzofuran aromatic protons (δ 6.8–7.5 ppm), and thiazole protons (δ 7.2–8.1 ppm). Carboxamide NH appears as a broad singlet (δ ~10 ppm) .

- ESI-HRMS : Confirm molecular ion [M+H]+ with <5 ppm error (e.g., theoretical 356.1052 vs. observed 356.1048) .

- FT-IR : Carboxamide C=O stretch at ~1670 cm⁻¹ and aromatic C–H stretches at ~3050 cm⁻¹ .

Advanced: How do structural modifications (e.g., substituents on benzofuran or thiazole) affect biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) Insights :

- Thiazole substitution : Replacing thiazole with oxazole reduces cytotoxicity, as seen in analogs (e.g., IC50 increase from 2.1 μM to >50 μM) .

- Methoxy position : 5-Methoxy enhances metabolic stability compared to 6-methoxy derivatives due to steric shielding of the carboxamide .

- Phenyl vs. halogenated aryl : Fluorophenyl analogs show improved logP (2.1 vs. 3.5) but reduced solubility, impacting bioavailability .

Basic: What in vitro assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Anticancer screening : MTT assay against HeLa or MCF-7 cells (72-hour exposure, IC50 calculation) .

- Antimicrobial testing : Broth microdilution (MIC determination) for S. aureus and E. coli .

- Enzyme inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or PFOR (pyruvate:ferredoxin oxidoreductase) with IC50 <10 μM indicating high potency .

Advanced: How can researchers address contradictions in reported biological data (e.g., varying IC50 values)?

Methodological Answer:

- Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 10% FBS, 37°C, 5% CO2).

- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .

- Batch purity : HPLC purity >98% (C18 column, acetonitrile/water gradient) reduces off-target effects .

Basic: What computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : SwissADME or ADMETlab 2.0 for logP (2.8), PSA (85 Ų), and CYP450 inhibition .

- Docking studies : AutoDock Vina to model interactions with TLX nuclear receptor (PDB: 8XM), focusing on hydrogen bonds with Arg305 and π-π stacking with Phe298 .

Advanced: What strategies optimize solubility without compromising activity?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the methoxy group for pH-dependent release .

- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .

- Ionizable groups : Replace phenyl with pyridyl to increase logD at physiological pH .

Basic: How is purity validated post-synthesis?

Methodological Answer:

- HPLC : C18 column, 1.0 mL/min flow, 254 nm detection. Retention time ~8.2 min with >98% peak area .

- Elemental analysis : Carbon (theoretical 63.12% vs. observed 62.98%) and nitrogen (8.74% vs. 8.69%) validate stoichiometry .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Catalyst efficiency : Replace EDC∙HCl with polymer-supported carbodiimide to reduce purification steps .

- Byproduct control : Optimize reaction temperature (0–5°C) to minimize thiazole ring oxidation .

- Cost-effective purification : Switch from column chromatography to recrystallization (ethanol/water) for >1 kg batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.